
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride (PPAP) is an organic compound belonging to the class of substituted phenylacetones. It has a wide range of applications, from pharmaceuticals to biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride has been involved in various chemical reactions, such as base-catalyzed aldol reactions with acetophenone derivatives, yielding products like 3-(2-pyridinyl)-1-phenyl-2-propenone under certain conditions (Wachter-Jurcsak, Radu, & Redin, 1998).
Anticancer Research
- In the realm of anticancer research, reactions involving acetophenone derivatives have led to the synthesis of compounds with significant antitumor activity against various cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
Quantum Mechanical Methods in Synthesis
- Quantum mechanical methods have been used to analyze the transition structures of 1,3-dipolar cycloadditions involving enamines derived from acetophenone, providing insights into mechanisms and reactivities (Lopez, Munk, & Houk, 2013).
Asymmetric Synthesis
- Research on asymmetric synthesis, involving chiral reagents derived from similar compounds, has been shown to produce high optical yields of certain products, demonstrating the potential for creating enantiomerically pure substances (Mukaiyama, Asami, Hanna, & Kobayashi, 1977).
Organic Synthesis
- Studies in organic synthesis have highlighted methods for creating derivatives of this compound, such as one-pot syntheses under solvent-free conditions, which are pivotal for developing novel organic compounds (Le, Xie, & Xu, 2012).
Catalytic Reactions
- This compound has also been studied in catalytic reactions, particularly in selective hydrogenation processes, which are crucial in chemical manufacturing and pharmaceuticals (Chen, Chen, & Cheng, 2003).
Microbial Metabolism
- The microbial metabolism of acetophenone and its derivatives, including this compound, has been studied to understand the biodegradation pathways and environmental implications (Cripps, 1975).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride involves the reaction of 1-phenyl-1-pyrrolidin-2-yl-ethanone with benzaldehyde in the presence of a catalyst to form 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1-phenyl-1-pyrrolidin-2-yl-ethanone", "benzaldehyde", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 1-phenyl-1-pyrrolidin-2-yl-ethanone and benzaldehyde in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalyst, such as piperidine or pyridine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the reaction is complete.", "Step 4: Allow the reaction mixture to cool, and then filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone.", "Step 6: Dissolve the crude product in a suitable solvent, such as ether or dichloromethane.", "Step 7: Add hydrochloric acid to the solution to form the hydrochloride salt of the product.", "Step 8: Filter off any solid precipitate, and then wash with a suitable solvent, such as ethanol or methanol.", "Step 9: Dry the product under vacuum to obtain pure 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride." ] } | |
| 27590-61-0 | |
Molekularformel |
C18H20ClNO |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
1,2-diphenyl-2-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H |
InChI-Schlüssel |
DZBGHEJUNJIOIJ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


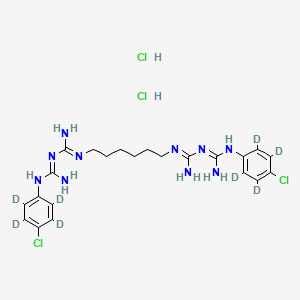
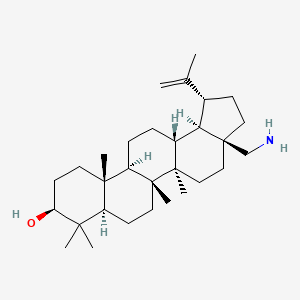
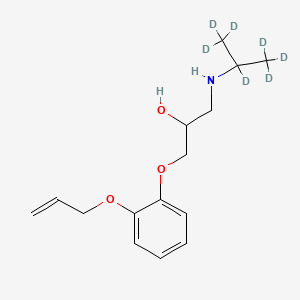
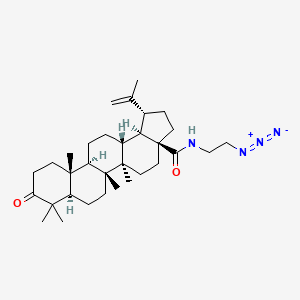
![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

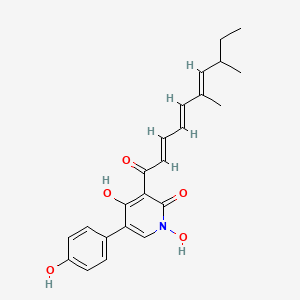

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
